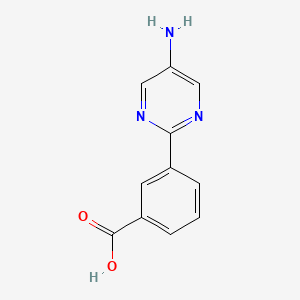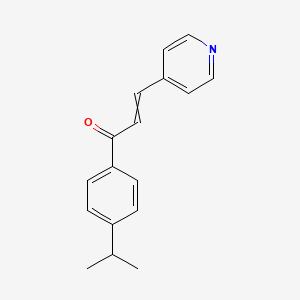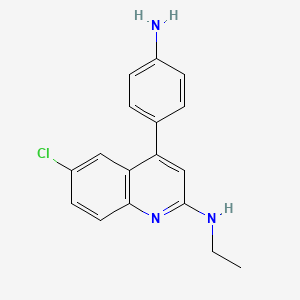
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an aminophenyl group, a chloro substituent, and an ethyl group attached to the quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroquinoline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in anhydrous ethanol.
Substitution: The amino group is further reacted with ethyl iodide to introduce the ethyl group.
Coupling: Finally, the aminophenyl group is introduced through a coupling reaction with 4-aminophenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Coupling: The amino group can participate in coupling reactions to form azo compounds or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Coupling: Palladium-catalyzed coupling reactions typically use palladium acetate and phosphine ligands.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl, alkoxy, or thiol-substituted derivatives.
Coupling: Formation of azo compounds or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for protein binding studies.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may interfere with cellular signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of microorganisms by disrupting their metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-aminophenylquinoline: Lacks the chloro and ethyl substituents.
6-chloroquinoline: Lacks the aminophenyl and ethyl substituents.
N-ethylquinoline: Lacks the aminophenyl and chloro substituents.
Uniqueness
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the aminophenyl group enhances its binding affinity to biological targets, while the chloro and ethyl groups contribute to its stability and solubility.
Propiedades
Fórmula molecular |
C17H16ClN3 |
|---|---|
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine |
InChI |
InChI=1S/C17H16ClN3/c1-2-20-17-10-14(11-3-6-13(19)7-4-11)15-9-12(18)5-8-16(15)21-17/h3-10H,2,19H2,1H3,(H,20,21) |
Clave InChI |
ZYJKRLUFEHOYDS-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


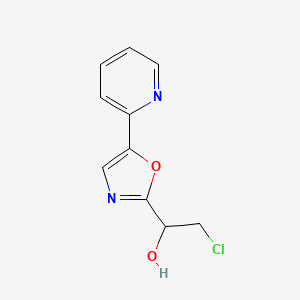
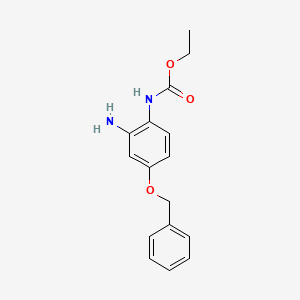
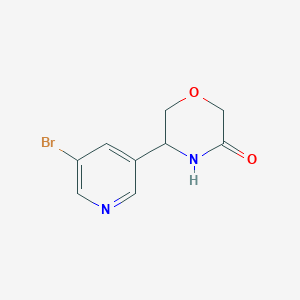
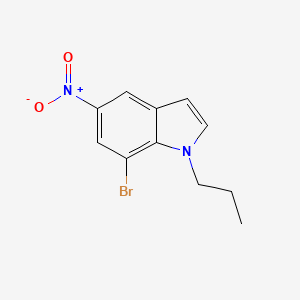
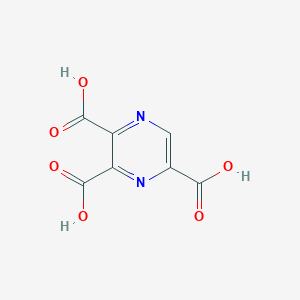
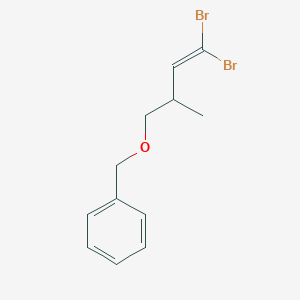
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
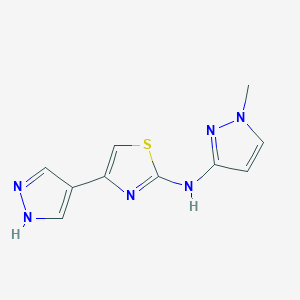
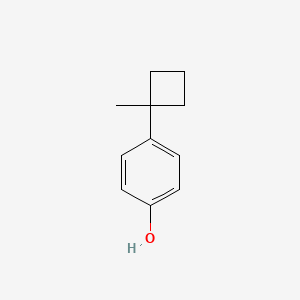

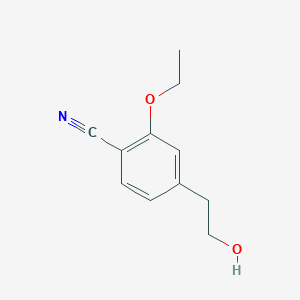
![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
